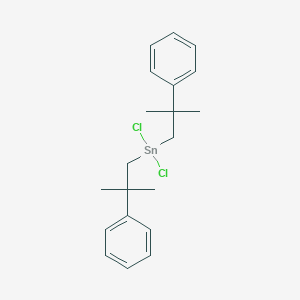

Estannano, dicloro bis(2-metil-2-fenilpropil)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of stannane derivatives often involves reactions with active hydrogen atoms, demonstrating their reactivity towards various compounds. For instance, bis(2,4,6-triisopropylphenyl)(fluorenylidene)stannane reacts nearly quantitatively with compounds bearing active hydrogen atoms, indicating a pathway for synthesizing stannane derivatives (Anselme et al., 1993). Additionally, the transformation of esters to stannanes through decarbonylative cross-coupling showcases the versatility of stannane synthesis methods (Yue, Zhu, & Rueping, 2018).

Molecular Structure Analysis

The molecular structure of stannane compounds, such as tetrakis(2-methyl-2-phenylpropyl)stannane, reveals significant insights into their bonding and geometry. X-ray crystallography studies provide detailed information on bond lengths and angles, contributing to our understanding of stannane's structural characteristics (Low & Wardell, 2000).

Chemical Reactions and Properties

Stannanes engage in a variety of chemical reactions, illustrating their chemical reactivity. For instance, they can undergo addition reactions with methyl iodide and react with lithium aluminium hydride, showcasing their utility in synthetic chemistry (Anselme et al., 1993). The ability to undergo decarbonylative stannylation further demonstrates their potential in functional group interconversions (Yue, Zhu, & Rueping, 2018).

Physical Properties Analysis

The physical properties of stannane derivatives, such as their thermal behavior and crystalline structure, are crucial for their application in materials science. Studies on poly(di(ω-alkylphenyl)stannane)s reveal unique thermal properties and glass transition temperatures, indicating their potential for creating materials with desirable mechanical properties (Choffat et al., 2009).

Chemical Properties Analysis

Stannanes exhibit a range of chemical properties, including reactivity towards esters and the ability to participate in catalytic processes. The conversion of methyl esters to stannanes via nickel catalysis highlights the chemical versatility of stannanes and their potential as intermediates in synthetic organic chemistry (Yue, Zhu, & Rueping, 2018).

Aplicaciones Científicas De Investigación

Análisis de la Estructura Cristalına

El compuesto se ha utilizado en el estudio de estructuras cristalinas. Específicamente, los derivados de tris(2-metil-2-fenilpropil)estannano, (Neo)3SnX, han sido revisados para la comparación de estructuras cristalinas . Los compuestos contienen centros de estaño tetracoordinados, con geometrías tetraédricas distorsionadas en el estado sólido .

Espectroscopia de RMN

El compuesto ha sido estudiado utilizando espectroscopia de RMN de 1H, 13C y 119Sn . Esto permite a los investigadores comprender la estructura molecular y la dinámica del compuesto .

Espectroscopia Infrarroja

Se han informado espectros de IR lejano de tris(neofílico) estannanos, (PhCMe2CH2)3SnX, (Neo)3SnX . Esto proporciona información valiosa sobre los modos vibracionales del compuesto .

Investigación de Plaguicidas

El compuesto es un metabolito del óxido de fenbutatín, un plaguicida organoestannico . El óxido de fenbutatín se utiliza ampliamente como acaricida en el control de ácaros, en particular los ácaros araña .

Estudios de Impacto Ambiental

Los efectos ambientales del compuesto, como su detección y persistencia, así como el desarrollo de la resistencia de los insectos diana al plaguicida, siguen siendo áreas de gran esfuerzo

Mecanismo De Acción

Target of Action

Stannane, dichlorobis(2-methyl-2-phenylpropyl)-, also known as dichloro-bis(2-methyl-2-phenylpropyl)stannane, is a metabolite of Fenbutatin Oxide . Fenbutatin Oxide is an organotin pesticide widely used as an acaricide in the control of mites, particularly spider mites . Therefore, the primary targets of this compound are mites.

Mode of Action

Organotin compounds like Fenbutatin Oxide generally work by disrupting the normal metabolic processes of the target organisms, leading to their death .

Biochemical Pathways

Organotin compounds are known to interfere with various cellular processes, including respiration and ion transport .

Pharmacokinetics

It is known that fenbutatin oxide, from which this compound is derived, is metabolized in soil to form dihydroxy-bis(2-methyl-2-phenylpropyl)stannane and 2-methyl-2-phenylpropyl stannonic acid . This suggests that similar metabolic processes may occur in other environments.

Result of Action

These may include disruption of metabolic processes, leading to the death of the target organisms .

Action Environment

The action of Stannane, dichlorobis(2-methyl-2-phenylpropyl)-, like other organotin compounds, can be influenced by various environmental factors. For instance, the efficacy and stability of these compounds can be affected by factors such as temperature, pH, and the presence of other chemicals .

Propiedades

IUPAC Name |

dichloro-bis(2-methyl-2-phenylpropyl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H13.2ClH.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;;/h2*4-8H,1H2,2-3H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUATJOQJOPFPF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(Cl)Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306376 |

Source

|

| Record name | Stannane, dichlorobis(2-methyl-2-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14208-42-5 |

Source

|

| Record name | NSC175978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, dichlorobis(2-methyl-2-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)

![2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B87674.png)

![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B87676.png)

![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide](/img/structure/B87694.png)